6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

Lipophilicity ADME Drug-likeness

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid (CAS 1355174-79-6) is a synthetic intermediate belonging to the class of Boc-protected piperazine nicotinic acid derivatives. It features a 2-methylnicotinic acid core coupled to a mono-Boc-protected piperazine at the 6-position of the pyridine ring, yielding a molecular formula of C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
Cat. No. B11796355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C16H23N3O4/c1-11-12(14(20)21)5-6-13(17-11)18-7-9-19(10-8-18)15(22)23-16(2,3)4/h5-6H,7-10H2,1-4H3,(H,20,21)
InChIKeyNGJQKWWVKUKWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid: A Boc-Protected Piperazine-Nicotinic Acid Intermediate for Multi-Step Synthesis


6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid (CAS 1355174-79-6) is a synthetic intermediate belonging to the class of Boc-protected piperazine nicotinic acid derivatives. It features a 2-methylnicotinic acid core coupled to a mono-Boc-protected piperazine at the 6-position of the pyridine ring, yielding a molecular formula of C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol . The compound is employed as a protected building block in multi-step organic syntheses, particularly in medicinal chemistry programs targeting central nervous system disorders and kinase inhibitors, where the acid-labile Boc group enables orthogonal protection strategies during sequential functionalization of the piperazine ring [1][2].

Why 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid Cannot Be Replaced by Deprotected, Des-Methyl, or Regioisomeric Analogs


The structural features of this compound—specifically the Boc protecting group on the piperazine ring, the 2-methyl substitution on the nicotinic acid core, and the 6-position attachment of the piperazine—each confer distinct physicochemical and reactivity properties that are not replicated by its closest analogs . The deprotected analog (2-methyl-6-(piperazin-1-yl)nicotinic acid, CAS 1355229-85-4) lacks the Boc group and therefore cannot serve as a masked intermediate in synthetic sequences requiring selective N-functionalization . The des-methyl analog (6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, CAS 201809-22-5) differs in LogP, molecular packing, and steric environment at the pyridine 2-position . The regioisomeric 2-substituted variant (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, CAS 902835-85-2) presents an altered hydrogen-bonding geometry at the carboxylic acid site, which can affect coupling efficiency and downstream pharmacological properties of derived compounds . These differences translate into measurable variations in lipophilicity, polar surface area, and synthetic compatibility that make simple interchange of these building blocks chemically and pharmacologically consequential.

Quantitative Differentiation Evidence for 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid vs. Closest Analogs


LogP Differentiation: 4.3-Fold Higher Lipophilicity Than the Deprotected Analog

The target compound exhibits a computed LogP of 2.14532, which is 4.3-fold higher than the LogP of 0.49782 for the deprotected analog 2-methyl-6-(piperazin-1-yl)nicotinic acid (CAS 1355229-85-4) . It is also 0.305 log units higher than the des-methyl Boc analog 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 201809-22-5, LogP 1.83980) . This LogP range places the target compound in a more favorable lipophilicity window for CNS drug design, where LogP values between 2 and 5 are generally preferred for blood-brain barrier penetration, whereas the deprotected analog (LogP ~0.5) falls well below this optimal range, potentially limiting its utility in CNS-targeted library synthesis.

Lipophilicity ADME Drug-likeness Permeability

Topological Polar Surface Area (TPSA): 27% Higher Than the Deprotected Analog, Influencing Oral Bioavailability Predictions

The target compound has a TPSA of 82.97 Ų, which is 27% higher than the TPSA of 65.46 Ų for the deprotected analog 2-methyl-6-(piperazin-1-yl)nicotinic acid . Both values fall below the Veber threshold of 140 Ų for acceptable oral bioavailability, but the higher TPSA of the target compound reflects the additional hydrogen-bond acceptor contributions from the Boc carbamate group (5 H-acceptors vs. 4 for the deprotected analog) . The des-methyl Boc analog (CAS 201809-22-5) shares an identical TPSA of 82.97 Ų with the target compound, confirming that the TPSA difference is driven by the presence or absence of the Boc group rather than the methyl substituent .

Polar surface area Oral bioavailability Drug-likeness Veber rules

Molecular Weight and Synthetic Handle Differentiation: Boc Protection Adds 100 Da and Enables Orthogonal Deprotection Strategy

The target compound (MW 321.37 g/mol) is 100.11 Da heavier than its deprotected analog (MW 221.26 g/mol), entirely attributable to the Boc group (C₅H₉O₂, ~101.1 Da) . In comparison, the acetyl-protected analog 6-(4-acetylpiperazin-1-yl)-2-methylnicotinic acid (CAS 1355175-09-5) has a lower MW of 263.30 g/mol and employs an acetyl protecting group that cannot be removed under the same mild acidic conditions (TFA/DCM) used for Boc deprotection—acetyl removal typically requires stronger acid or base hydrolysis that may compromise the nicotinic acid moiety . The Boc group thus serves as a selectively removable handle, enabling sequential functionalization of the piperazine nitrogen after coupling at the carboxylic acid [1].

Protecting group strategy Molecular weight Orthogonal synthesis Boc deprotection

Purity Specification: ≥98% Minimum Purity vs. 95% for the Deprotected Analog, Reducing Impurity Carry-Through Risk

The target compound is commercially available with a minimum purity specification of ≥98% (ChemScene, Leyan), whereas the deprotected analog 2-methyl-6-(piperazin-1-yl)nicotinic acid (CAS 1355229-85-4) is typically supplied at a minimum purity of 95% . This 3-percentage-point difference in minimum purity specification means that the deprotected analog may contain up to 2.5× more total impurities than the target compound, which can propagate through multi-step syntheses and necessitate additional purification of downstream intermediates .

Purity Quality control Intermediate procurement Impurity profiling

Regiochemical Differentiation: 6-Position Piperazine Attachment Provides Distinct Coupling Geometry vs. 2-Position Regioisomer

The target compound features piperazine attachment at the 6-position of the 2-methylnicotinic acid core, placing the carboxylic acid at the 3-position with the methyl group adjacent at the 2-position. In the regioisomeric analog 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 902835-85-2), the piperazine is attached at the 2-position, placing the carboxylic acid at the 3-position without a neighboring methyl group . This regiochemical difference alters the steric and electronic environment of the carboxylic acid during amide coupling reactions: the 2-methyl group in the target compound introduces steric hindrance that can modulate coupling rates and influence the conformational preferences of the resulting amide bond [1]. Both compounds share identical LogP (1.84 for the regioisomer vs. 2.15 for the target) and TPSA (82.97), indicating that the regiochemical distinction manifests primarily in reactivity rather than passive physicochemical properties [1].

Regiochemistry Pyridine substitution Amide coupling Structure-activity relationship

Storage Condition Requirements: Cold-Chain Storage (2-8°C) vs. Ambient Storage for Des-Methyl Analog, Indicating Different Stability Profiles

The target compound requires sealed, dry storage at 2-8°C per vendor specifications, whereas the des-methyl analog 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 201809-22-5) is specified for ambient temperature storage . The deprotected analog is also shipped at room temperature . This differential storage requirement suggests that the 2-methyl substituent on the nicotinic acid core may reduce thermal stability of the Boc-carbamate or increase hygroscopicity, necessitating refrigerated storage to maintain ≥98% purity over the stated shelf life . For procurement planning, this means the target compound requires cold-chain logistics, which may affect shipping costs and receiving protocols.

Stability Storage conditions Procurement logistics Shelf life

Optimal Procurement and Application Scenarios for 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid


Multi-Step Synthesis of N-Substituted Piperazine Pharmacophores Requiring Orthogonal Protection

When a synthetic route demands sequential functionalization of the piperazine ring—for example, first coupling the nicotinic acid carboxyl group to an amine-bearing fragment, then removing the Boc group to install a second diversity element at the liberated piperazine nitrogen—this compound is the preferred intermediate. The Boc group's acid lability (TFA/DCM) enables clean deprotection without affecting the amide bond formed in the first step, a workflow that is not possible with the deprotected analog (which would require differential protection) or the acetyl analog (which requires harsher cleavage conditions). The LogP of 2.15 also facilitates extraction and chromatographic purification of intermediates compared to the more polar deprotected analog (LogP 0.50). [1]

CNS-Targeted Library Synthesis Where Balanced Lipophilicity Is Critical

In medicinal chemistry programs targeting CNS receptors (e.g., dopamine D2, serotonin 5-HT1A, or α7 nicotinic acetylcholine receptors), the compound's LogP of 2.15 places derived amides and sulfonamides in a favorable lipophilicity range for blood-brain barrier penetration. The deprotected analog (LogP 0.50) is too polar for efficient CNS partitioning, while the des-methyl analog (LogP 1.84) offers less hydrophobic character. Procurement of this specific intermediate ensures that the resulting compound library populates CNS-relevant chemical space from the first synthetic step, rather than requiring later-stage lipophilicity adjustment.

Process Chemistry Development Requiring High-Purity, Well-Characterized Intermediates

For kilo-lab or pilot-plant scale-up of pharmaceutical intermediates, the ≥98% purity specification of this compound reduces the risk of impurity carry-through that can derail process validation. The well-defined storage requirement (sealed, dry, 2-8°C) also provides clear guidance for GMP-like material handling. In contrast, the deprotected analog's lower minimum purity (95%) introduces greater batch-to-batch variability that must be managed through additional in-process controls.

Kinase Inhibitor Scaffold Assembly with 6-Substituted Nicotinic Acid Cores

The 6-position piperazine attachment, combined with the 2-methyl group on the nicotinic acid core, provides a specific exit vector geometry that is compatible with the hinge-binding region of many kinase active sites. The regioisomeric 2-substituted analog presents a different trajectory for the piperazine ring, which can alter the binding mode of the final inhibitor. For programs targeting kinases where the nicotinic acid core has been established as a privileged hinge binder, procurement of the correct regioisomer is essential to maintaining SAR continuity. [1]

Quote Request

Request a Quote for 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.